molecular formula C13H12BrN5O3 B11054838 3-(5-bromofuran-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

3-(5-bromofuran-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11054838
M. Wt: 366.17 g/mol
InChI Key: XNTIPTAXDGRIAD-UHFFFAOYSA-N
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Description

3-(5-BROMO-2-FURYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a bromofuran, an imidazole, and an oxadiazole. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-FURYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromofuran intermediate, which is then coupled with an imidazole derivative. The final step involves the formation of the oxadiazole ring through cyclization reactions under controlled conditions. Common reagents used in these reactions include bromine, imidazole, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMO-2-FURYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-(5-BROMO-2-FURYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-FURYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-BROMO-2-FURYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-TRIAZOLE-5-CARBOXAMIDE
  • 3-(5-BROMO-2-FURYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
  • 3-(5-BROMO-2-FURYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 3-(5-BROMO-2-FURYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H12BrN5O3

Molecular Weight

366.17 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H12BrN5O3/c14-10-3-2-9(21-10)11-17-13(22-18-11)12(20)16-4-1-6-19-7-5-15-8-19/h2-3,5,7-8H,1,4,6H2,(H,16,20)

InChI Key

XNTIPTAXDGRIAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

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